3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a sulfanylidene group, a methoxyethyl side chain, and a prop-2-en-1-yl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of N-allyl-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the enzyme 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), which is a member of the short-chain dehydrogenases (SCDs) family . This enzyme plays a key role in the inactivation of a number of active prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) .
Mode of Action
N-allyl-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide interacts with its target, 15-PGDH, by inhibiting its activity . This modulation of 15-PGDH activity leads to changes in tissue prostaglandin levels .
Biochemical Pathways
The inhibition of 15-PGDH by N-allyl-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide affects the prostaglandin metabolic pathway . Prostaglandins are known to maintain the proper action of the blood vessel wall, contribute to vasodilation for blood flow, prevent platelet aggregation, and modulate the proliferation of smooth muscle that surrounds blood vessel walls .
Result of Action
The molecular and cellular effects of N-allyl-3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s action include the modulation of tissue prostaglandin levels . By inhibiting 15-PGDH, this compound can potentially influence various physiological processes that are regulated by prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo a series of reactions such as alkylation, oxidation, and substitution to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, oxidizing agents, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with varying substituents, such as:
- 2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives
Uniqueness
What sets 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(22)18(14(11)20)7-8-21-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAIYXUXNRDOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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